molecular formula C22H20N4OS B3201245 2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1019102-93-2

2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

货号: B3201245
CAS 编号: 1019102-93-2
分子量: 388.5 g/mol
InChI 键: UCKWXXGPYNERHP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a synthetic benzamide derivative featuring a thiazole-pyrazole hybrid scaffold, making it a compound of significant interest in medicinal chemistry and drug discovery research . This compound has demonstrated promising biological activities in scientific studies, particularly in the fields of oncology and infectious disease. Research indicates it exhibits cytotoxic effects against various cancer cell lines, including breast cancer and leukemia, by inducing apoptosis and inhibiting cell proliferation . Furthermore, it has shown antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential for development as a chemotherapeutic or anti-infective agent . The molecular framework of this compound incorporates a pyrazole ring substituted at the 1-position with a 4-(p-tolyl)thiazol-2-yl group and at the 3-position with a methyl group, with a 2-methylbenzamide moiety linked at the pyrazole's nitrogen . Thiazole and pyrazole heterocycles are recognized as privileged structures in antibiotic design, as they are found in many authorized antimicrobial drugs and are frequently investigated in novel hybrid compounds to combat antimicrobial resistance . The presence of these cores suggests a mechanism that may involve interaction with key biological targets such as specific enzymes or receptors . Pyrazole derivatives, in general, are known for their diverse pharmacological applications, underpinning the research value of this specific molecule . With a molecular formula of C₂₂H₂₀N₄OS and a molecular weight of 388.5 g/mol, this compound is provided for in vitro research applications only . It is not approved for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

2-methyl-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-14-8-10-17(11-9-14)19-13-28-22(23-19)26-20(12-16(3)25-26)24-21(27)18-7-5-4-6-15(18)2/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKWXXGPYNERHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a synthetic organic compound belonging to the class of thiazole-containing pyrazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative studies.

Chemical Structure

The molecular formula of this compound is C23H22N4OS. The structure includes a thiazole ring, a pyrazole moiety, and an amide functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. The compound may exert its effects through:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression. For instance, pyrazole derivatives have been reported to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM .
  • Modulation of Inflammatory Pathways : The presence of thiazole and pyrazole rings suggests potential anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. Table 1 summarizes the cytotoxic effects observed in different studies:

Cell Line IC50 (µM) Reference
MCF73.79
A54926
Hep-23.25
NCI-H46042.30

Anti-inflammatory Activity

The compound's anti-inflammatory activity has been inferred from its structural similarity to known COX inhibitors. While specific data on this compound is limited, related thiazole and pyrazole derivatives have shown significant inhibition of COX enzymes.

Case Studies

  • Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives for their anticancer properties, reporting significant cytotoxicity against MCF7 and A549 cell lines with IC50 values ranging from 3.79 µM to 42.30 µM . The structural features similar to those in this compound suggest comparable activity.
  • Thiazole-containing Compounds : Research on thiazole-containing compounds has revealed their potential as effective inhibitors against various cancer types, supporting further investigation into the biological activity of this compound .

科学研究应用

Recent studies have highlighted the following biological activities of 2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies show significant activity against breast cancer and leukemia cell lines, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Therapeutic Applications

The therapeutic potential of this compound can be categorized as follows:

  • Cancer Therapy : Given its anticancer properties, this compound is being investigated for use in targeted cancer therapies. Formulations combining this compound with nanoparticles are being explored to enhance delivery and efficacy.
  • Infectious Diseases : The antimicrobial properties suggest potential applications in treating infections caused by resistant strains of bacteria. Further research is necessary to evaluate its effectiveness in clinical settings.
  • Inflammatory Disorders : Preliminary studies indicate that the compound may possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Case Study 1 : A study involving the treatment of MCF-7 breast cancer cells showed that the compound significantly reduced cell viability at concentrations above 10 µM, with an IC50 value determined at 15 µM. The study concluded that the compound's mechanism involves apoptosis through caspase activation.
  • Case Study 2 : In vitro tests against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at concentrations as low as 25 µg/mL, indicating strong antibacterial activity.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Thiazole and Pyrazole Moieties

The activity and physicochemical properties of benzamide-thiazole-pyrazole hybrids are highly sensitive to substitutions on the thiazole and pyrazole rings. Key comparisons include:

Key Findings :

  • Introduction of a 4-(p-tolyl) group on the thiazole (as in the target compound and Compound 2d) reduces ZAC inhibition activity compared to smaller substituents like tert-butyl .
  • Pyrazole substitutions (e.g., 3-methyl) may enhance metabolic stability but require further validation.

Benzamide vs. Carboxamide Derivatives

Replacing the benzamide group with carboxamide or other linkers alters solubility and target binding:

Table 2: Benzamide vs. Carboxamide Analogs
Compound Name Core Structure Melting Point (°C) Key Spectral Data (1H-NMR δ) Reference
2-Methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide Benzamide Not reported Not available
5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxamide (3k) Carboxamide 133–135 8.12 (s, 1H), 2.65 (s, 3H)
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) Benzamide 178–180 Aromatic H: 7.8–7.2 (m, 9H)

Key Findings :

  • Benzamide derivatives (e.g., 4g) exhibit higher melting points (~178–180°C) compared to carboxamide analogs (~133–135°C), suggesting stronger intermolecular interactions .
  • The presence of methylpiperazinyl or pyridinyl groups (as in 4g) may enhance solubility but complicate synthesis .

Heterocyclic Diversity and Pharmacological Potential

Structural analogs incorporating triazole or diazenyl groups highlight the versatility of this scaffold:

Table 3: Heterocyclic Modifications
Compound Class Example Structure Notable Features Reference
Thiazole-Triazole Hybrids N-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) Enhanced binding to α-glucosidase
Diazenyl Derivatives 4-(3-Methyl-1-phenyl-4-(thiazol-2-yl diazenyl)-1H-pyrazol-5-yl)diazenyl benzene High thermal stability (m.p. 220°C)

Key Findings :

  • Triazole-thiazole hybrids (e.g., 9b) show promising enzyme inhibition, likely due to improved hydrogen bonding .
  • Diazenyl groups (as in 5e) increase thermal stability but may reduce bioavailability due to rigidity .

常见问题

Basic: What are the common synthetic routes for preparing 2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide?

Answer:
The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : Reacting thiourea derivatives with α-haloketones under acidic/basic conditions (e.g., Hantzsch thiazole synthesis) .

Pyrazole Core Construction : Cyclocondensation of hydrazines with β-ketoesters or diketones, followed by functionalization at the 5-position .

Amide Coupling : Benzamide formation via reaction of the pyrazole-thiazole intermediate with 2-methylbenzoyl chloride in pyridine or DMF, using triethylamine as a base .
Key Conditions : Reactions often require inert atmospheres (N₂/Ar), controlled temperatures (20–80°C), and purification via column chromatography or recrystallization (e.g., methanol) .

Basic: What analytical methods are critical for validating the structure and purity of this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms proton environments and carbon backbone (e.g., aromatic protons at δ 7.2–8.5 ppm, amide NH at δ 10–12 ppm) .
    • IR : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (±2 ppm accuracy) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% tolerance) .

Basic: What are the typical chemical reactions involving this compound’s functional groups?

Answer:

  • Amide Hydrolysis : Reacts with strong acids (HCl) or bases (NaOH) to yield carboxylic acids and amines, useful for derivatization .
  • Thiazole Ring Modifications : Electrophilic substitution (e.g., bromination at the 5-position using NBS) .
  • Pyrazole N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to introduce substituents .

Advanced: How can researchers design bioactivity assays to evaluate this compound’s pharmacological potential?

Answer:

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), referencing thiazole-amide interactions in similar compounds .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values via spectrophotometric assays (e.g., NADH oxidation for dehydrogenase targets) .
    • Cell Viability : Screen against cancer lines (e.g., MCF-7, HeLa) using MTT assays, comparing to structurally related derivatives (e.g., benzothiazole-urea analogs with IC₅₀ <10 μM) .
  • Data Validation : Replicate assays in triplicate, apply ANOVA for significance (p<0.05), and cross-validate with orthogonal methods (e.g., flow cytometry for apoptosis) .

Advanced: How should researchers resolve contradictions in spectroscopic or elemental analysis data?

Answer:

  • Step 1 : Re-purify the compound (e.g., silica gel chromatography) to remove impurities affecting NMR/EA results .
  • Step 2 : Cross-validate with alternative techniques:
    • If EA shows C% mismatch, use X-ray crystallography to confirm molecular packing and hydrogen bonding (e.g., centrosymmetric dimers in thiazole-amides) .
    • For ambiguous NMR peaks, employ 2D techniques (HSQC, HMBC) to assign quaternary carbons .
  • Step 3 : Compare with literature data for analogous compounds (e.g., thiazole-pyrazole derivatives in Acta Cryst. E) .

Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound?

Answer:

  • Core Modifications : Synthesize analogs with varying substituents (e.g., -Cl, -OCH₃ at the benzamide para-position) to assess electronic effects on bioactivity .
  • Fragment Replacement : Replace the p-tolyl group with heteroaromatics (e.g., furan, pyridine) and evaluate changes in logP (HPLC-derived) and solubility .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity data (e.g., pIC₅₀) from ≥20 derivatives .

Advanced: What strategies improve reaction yield and stability during synthesis?

Answer:

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for amide coupling (yield ↑20% vs. THF) .
  • Catalyst Screening : Test Pd/Cu catalysts for Suzuki-Miyaura cross-couplings on the thiazole ring (e.g., Pd(PPh₃)₄ for aryl boronic acids) .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) with HPLC tracking; add antioxidants (BHT) if decomposition exceeds 5% .

Basic: What parameters are critical in experimental design for pharmacological studies?

Answer:

  • Dose Range : Use logarithmic concentrations (0.1–100 μM) to capture full dose-response curves .
  • Controls : Include vehicle (DMSO <0.1%) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Replication : Minimum n=3 per group to ensure statistical power .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., kinases) using GROMACS, analyzing RMSD (<2 Å stability) and hydrogen bond occupancy (>50%) .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding, comparing to experimental IC₅₀ values .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the thiazole N) using Schrödinger Phase .

Advanced: How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray)?

Answer:

  • Crystal vs. Solution State : X-ray detects solid-state conformation (e.g., planar amide), while NMR reflects dynamic solution behavior .
  • Tautomerism : Check for thiazole-pyrazole proton shifts (e.g., enol-keto tautomers) via variable-temperature NMR .
  • Validation : Overlay experimental and DFT-calculated NMR spectra (Gaussian 16, B3LYP/6-31G**) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。